N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is the condensation of an imidazo[2,1-b]thiazole derivative with a thietan-3-amine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazole derivatives and thietan-3-amine analogs, such as:
- Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine dihydrochloride
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethanamine hydrochloride .
Uniqueness
N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H11N3S2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H11N3S2/c1-2-14-9-11-7(4-12(1)9)3-10-8-5-13-6-8/h1-2,4,8,10H,3,5-6H2 |
InChI Key |
SEJZJZIEDSMYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CN3C=CSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.